molecular formula C9H11ClN2O2 B1373643 3-Amino-6-methoxyindolin-2-one hydrochloride CAS No. 1268957-08-9

3-Amino-6-methoxyindolin-2-one hydrochloride

Cat. No.: B1373643
CAS No.: 1268957-08-9
M. Wt: 214.65 g/mol
InChI Key: GGYQJXWGRFYOMD-UHFFFAOYSA-N
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Description

3-Amino-6-methoxyindolin-2-one hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : A study by Zhi et al. (2005) focused on synthesizing various 3-substituted-6-(3-ethyl-4-methylanilino)uracils and testing their antibacterial activity. These compounds showed potent inhibition of bacterial DNA polymerase IIIC and growth of Gram-positive bacteria, indicating potential applications in antibacterial therapies (Zhi et al., 2005).

Chemical Synthesis Methods

  • Claisen Ortho-amide Rearrangement : Kawasaki et al. (1990) reported a new method to synthesize 4-(2-aminoethyl)indoles via Claisen ortho-amide rearrangement of 3-hydroxy-2-methoxyindolines. This synthesis method has implications for the development of new compounds and derivatives (Kawasaki et al., 1990).

Electrochemistry and Catalysis

  • Electrochemical Amino-Oxygenation of Styrenes : Liang et al. (2016) developed an efficient electrochemical method for the amino-oxygenation of styrenes to synthesize 3-methoxyindolines. This method represents an environmentally benign approach and demonstrates the utility of 3-methoxyindolines in organic synthesis (Liang et al., 2016).

Tubulin Polymerization Inhibition

  • Methoxy-substituted 3-formyl-2-phenylindoles : A study by Gastpar et al. (1998) explored derivatives of 2-phenylindole, such as 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, for their ability to inhibit tubulin polymerization. This could have implications in developing new cytostatics (Gastpar et al., 1998).

Cytotoxic Activity

  • Synthesis and Cytotoxic Activity of Quinolin-4(1H)-ones : Kadrić et al. (2014) conducted research on 3-hydroxyquinolin-4(1H)-one derivatives, examining their cytotoxic activity against various cancer cell lines. This study contributes to the understanding of the therapeutic potential of these compounds in cancer treatment (Kadrić et al., 2014).

Chemical Sensing

  • Isatin Appended Rhodamine Scaffold : Dhara et al. (2014) developed a 5-methoxy isatin-appended rhodamine dye as a chemosensor for Al3+ ions. This research highlights the application of 3-Amino-6-methoxyindolin-2-one hydrochloride derivatives in chemical sensing (Dhara et al., 2014).

Synthesis of Intermediate Compounds

  • Synthesis of Important Intermediate of PD128907 : Jin (2006) reported the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate for dopamine D3 receptor selective agonist PD128907 (Jin, 2006).

Properties

IUPAC Name

3-amino-6-methoxy-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-5-2-3-6-7(4-5)11-9(12)8(6)10;/h2-4,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYQJXWGRFYOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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